molecular formula C17H12O6 B11155895 1-(acetyloxy)-6-oxo-6H-benzo[c]chromen-3-yl acetate

1-(acetyloxy)-6-oxo-6H-benzo[c]chromen-3-yl acetate

Cat. No.: B11155895
M. Wt: 312.27 g/mol
InChI Key: HYWLETNAKIDVTM-UHFFFAOYSA-N
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Description

1-(acetyloxy)-6-oxo-6H-benzo[c]chromen-3-yl acetate is a synthetic organic compound belonging to the class of chromen-3-yl acetates This compound is characterized by its unique structure, which includes an acetyloxy group and a chromen-3-yl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(acetyloxy)-6-oxo-6H-benzo[c]chromen-3-yl acetate typically involves the acetylation of 6-oxo-6H-benzo[c]chromen-3-yl acetate. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually include a temperature range of 0-5°C to ensure the selective acetylation of the hydroxyl group.

Industrial Production Methods: On an industrial scale, the production of this compound involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(acetyloxy)-6-oxo-6H-benzo[c]chromen-3-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into hydroxy derivatives.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Quinones and related derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted chromen-3-yl acetates.

Scientific Research Applications

1-(acetyloxy)-6-oxo-6H-benzo[c]chromen-3-yl acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(acetyloxy)-6-oxo-6H-benzo[c]chromen-3-yl acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular signaling pathways, leading to various biological effects such as apoptosis or cell cycle arrest.

Comparison with Similar Compounds

  • 6-oxo-6H-benzo[c]chromen-3-yl acetate
  • 1-(acetyloxy)-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl acetate
  • 3-acetoacetyl-2H-chromen-2-one

Uniqueness: 1-(acetyloxy)-6-oxo-6H-benzo[c]chromen-3-yl acetate is unique due to its specific acetyloxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H12O6

Molecular Weight

312.27 g/mol

IUPAC Name

(1-acetyloxy-6-oxobenzo[c]chromen-3-yl) acetate

InChI

InChI=1S/C17H12O6/c1-9(18)21-11-7-14(22-10(2)19)16-12-5-3-4-6-13(12)17(20)23-15(16)8-11/h3-8H,1-2H3

InChI Key

HYWLETNAKIDVTM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(C3=CC=CC=C3C(=O)O2)C(=C1)OC(=O)C

Origin of Product

United States

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